3,5,5-Trimethylhept-3-ene 3,5,5-Trimethylhept-3-ene
Brand Name: Vulcanchem
CAS No.: 2050-82-0
VCID: VC18408003
InChI: InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3/b9-8+
SMILES:
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol

3,5,5-Trimethylhept-3-ene

CAS No.: 2050-82-0

Cat. No.: VC18408003

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

3,5,5-Trimethylhept-3-ene - 2050-82-0

Specification

CAS No. 2050-82-0
Molecular Formula C10H20
Molecular Weight 140.27 g/mol
IUPAC Name (E)-3,5,5-trimethylhept-3-ene
Standard InChI InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3/b9-8+
Standard InChI Key LREOTMWEDRBPMG-CMDGGOBGSA-N
Isomeric SMILES CC/C(=C/C(C)(C)CC)/C
Canonical SMILES CCC(=CC(C)(C)CC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3,5,5-Trimethylhept-3-ene (C10H20\text{C}_{10}\text{H}_{20}) features a hept-3-ene backbone with methyl substituents at positions 3, 5, and 5. The (E)-configuration places the higher-priority groups (methyl and ethyl) on opposite sides of the double bond, as confirmed by its IUPAC name 3,5,5-trimethylhept-3-ene . Key structural parameters include:

PropertyValueSource
Molecular weight140.27 g/mol
Density (25°C)0.749 g/cm³
Refractive index1.429
Vapor pressure (25°C)3.48 mmHg
LogP (octanol-water)3.78

The compound’s nonpolar nature, evidenced by a LogP of 3.78 , suggests high lipophilicity, aligning with its classification as an unsaturated acyclic hydrocarbon (HS Code: 2901299090) .

Spectroscopic and Computational Data

PubChem’s computational analysis reveals critical insights:

  • InChI Key: LREOTMWEDRBPMG-UHFFFAOYSA-N

  • SMILES: CCC(=CC(C)(C)CC)C

  • XLogP3-AA: 4.6 (indicative of strong hydrophobic interactions)

  • Rotatable bonds: 3 (suggesting moderate conformational flexibility)

The absence of hydrogen bond donors/acceptors underscores its inertness in polar environments, a trait exploitable in solvent formulations.

Synthetic Methodologies and Historical Development

Stehman’s Base-Mediated Condensation (1950)

Stehman et al. pioneered a condensation reaction using 3-methoxyacrylate derivatives under basic conditions. This one-pot method proceeds via:

  • Alkoxide formation: Deprotonation of the acrylate precursor.

  • Concerted -sigmatropic rearrangement: Formation of the conjugated triene intermediate.

  • Electrophilic cyclization: Aromatization to yield the trisubstituted alkene.

Yields reached 40% under optimized conditions (15–25°C, 0.5–1 h reaction time) .

Lewina’s Catalytic Isomerization (1950)

Lewina and Schuscherina demonstrated isomerization of 3,5,5-trimethylheptane over acidic alumina at 150°C, achieving stereoselective (E)-alkene formation. This method’s scalability remains limited due to side-product formation.

Contemporary Advances

Whitmore and Mosher’s (1941) work on carbocation rearrangements laid groundwork for modern acid-catalyzed syntheses. For instance, protonation of 3,5,5-trimethylhept-2-ene induces hydride shifts, yielding the thermodynamically favored (E)-isomer .

Physicochemical Properties and Industrial Applications

Thermal and Solvent Behavior

The compound’s low viscosity (0.749 g/cm³) and moderate boiling point (158°C) make it suitable as:

  • Polymer plasticizer: Enhances flexibility in polyvinyl chloride (PVC) formulations.

  • Reaction solvent: Inertness prevents interference in Grignard or Friedel-Crafts reactions.

ParameterValueSource
HS Code2901299090
MFN tariff (WTO)2.0%
General tariff (China)30.0%
VAT (China)17.0%

Environmental Impact

The compound’s high LogP suggests bioaccumulation potential, necessitating containment in industrial wastewater systems.

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